8-Methoxyguanosine

Description

Historical Context of 8-Substituted Purine (B94841) Nucleoside Research

Academic inquiry into purine nucleosides with modifications at the 8-position began over five decades ago. nih.gov Early research in the late 1960s and early 1970s established foundational synthetic pathways for creating these novel compounds. nih.govnih.govacs.org A pivotal development in this field was the synthesis of 8-bromopurine nucleosides, such as 8-bromoguanosine (B14676), which serve as crucial intermediates. jst.go.jp These halogenated precursors are readily converted into a wide array of other 8-substituted derivatives through nucleophilic substitution reactions, allowing for the introduction of various functional groups, including amino, oxy, and thio moieties. jst.go.jp

This synthetic versatility opened the door for systematic investigations into structure-activity relationships. nih.gov Researchers began to explore how substituents at the C-8 position influence the chemical and biological properties of guanosine (B1672433) and its analogs. nih.govacs.org These early studies laid the groundwork for the application of 8-substituted purines in diverse areas of biochemical and medicinal research, including their use as probes for enzyme mechanisms and as potential therapeutic agents. nih.govnih.govnih.gov The focus was often on how these modifications altered the conformation of the N-glycosidic bond, a key determinant of nucleic acid structure. nih.gov

Academic Significance of Nucleoside Modifications in Nucleic Acid Science

The four canonical nucleosides—adenosine, guanosine, cytidine, and uridine—provide the primary sequence information of RNA, but their chemical and structural diversity is limited. mdpi.com The functional capacity of nucleic acids is vastly expanded by post-transcriptional modifications, with over 100 different modified nucleosides identified across all domains of life. mdpi.comnih.gov These modifications are not mere decorations; they are critical regulators of nucleic acid structure, stability, and function. nih.govnih.gov

In the context of RNA, modifications are essential for a multitude of biological processes. mdpi.com They play a crucial role in the folding and stabilization of complex RNA structures, such as those found in transfer RNA (tRNA) and ribosomal RNA (rRNA). mdpi.comresearchgate.netyoutube.com For instance, certain modifications are required to maintain the characteristic L-shape of tRNA, which is vital for its function in protein synthesis. youtube.com Modifications can also fine-tune the interactions between nucleic acids and proteins, or even between different RNA molecules, by altering the chemical landscape of the nucleobase. nih.govyoutube.com

Furthermore, nucleoside modifications are deeply involved in the regulation of gene expression. nih.govnih.gov In tRNA, modifications in the anticodon loop can modulate codon-anticodon affinity, thereby controlling the rate of protein translation for specific mRNAs. nih.gov In synthetic biology and therapeutics, the inclusion of modified nucleosides, such as in mRNA vaccines, can alter the molecule's secondary structure to help it evade the innate immune system while permitting efficient translation. wikipedia.org The study of these natural chemical augmentations provides profound insights into the intricate control of genetic information flow. nih.govnih.gov

Overview of 8-Methoxyguanosine as a Modified Guanosine Derivative

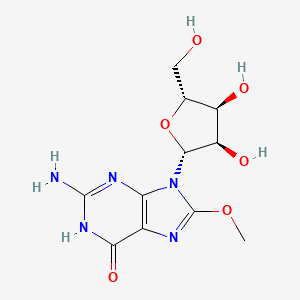

This compound is a chemically modified derivative of the purine nucleoside guanosine, distinguished by the presence of a methoxy (B1213986) group (-OCH₃) at the 8-position of the guanine (B1146940) base. nih.gov Guanosine derivatives that bear bulky substituents at this position are known to favor the syn conformation around the N-glycosidic bond, in contrast to the anti conformation that is predominant in standard Watson-Crick base pairing within an RNA double helix. nih.govresearchgate.net

The synthesis of this compound and its corresponding phosphoramidite (B1245037) allows for its site-specific incorporation into synthetic RNA oligonucleotides. nih.gov This enables detailed investigation into its effects on nucleic acid structure and stability. Research findings indicate that the methoxy group at the 8-position acts as an electron-donating group, which has been shown to decrease the rate of depurination (the cleavage of the N-glycosidic bond) under acidic conditions compared to unmodified guanosine. researchgate.net

Research Data Tables

Table 1: Thermodynamic Impact of this compound on RNA Duplex Stability

This table presents the change in Gibbs free energy (ΔG°₃₇), a measure of duplex stability, upon substituting a standard guanosine with this compound (mxG) in an RNA duplex. A more positive value indicates greater destabilization. Data is derived from UV melting studies. nih.gov

| Modification Site | Complementary Base | Change in Stability (ΔΔG°₃₇ kcal/mol) | Reference |

| Central G-C pair replaced with mxG-C | C | 1.87 | nih.gov |

Table 2: Examples of 8-Substituted Guanosine Derivatives in Cellular Research

This table provides examples of different functional groups attached to the 8-position of guanosine and their observed effects in studies on Friend murine erythroleukemia cells, highlighting the diverse potential of these modifications. nih.gov

| 8-Position Substituent | Observed Effect | Reference |

| -N(CH₃)₂ (Dimethylamino) | Induction of cell differentiation | nih.gov |

| -NHCH₃ (Methylamino) | Induction of cell differentiation | nih.gov |

| -NH₂ (Amino) | Induction of cell differentiation | nih.gov |

| -OH (Hydroxy) | Induction of cell differentiation | nih.gov |

| -SO₂CH₃ (Methylsulfonyl) | Induction of cell differentiation | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O6/c1-21-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVSREMEETTXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990796 | |

| Record name | 2-Imino-8-methoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-53-6 | |

| Record name | NSC90392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-8-methoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies

Chemical Synthesis of 8-Methoxyguanosine and its Phosphoramidites

The standard approach to producing this compound involves the chemical modification of a guanosine (B1672433) precursor, followed by the addition of a phosphoramidite (B1245037) group to enable its use in automated nucleic acid synthesis.

The synthesis of this compound is commonly achieved starting from the precursor 8-bromoguanosine (B14676). nih.gov This process involves a nucleophilic substitution reaction where the bromine atom at the 8-position of the guanine (B1146940) base is displaced by a methoxy (B1213986) group. The reaction is typically carried out by treating 8-bromoguanosine with sodium methoxide (B1231860) in a suitable solvent. This direct substitution provides a straightforward route to introduce the methoxy group at the desired position. niscpr.res.inplos.org Other 8-substituted guanosine derivatives can also be synthesized from 8-bromoguanosine by reacting it with various nucleophiles, such as different amino compounds. niscpr.res.in

To incorporate this compound into RNA or DNA strands, it must first be converted into a phosphoramidite derivative. nih.govresearchgate.net This process is a cornerstone of modern automated oligonucleotide synthesis. thermofisher.com The this compound nucleoside undergoes a series of protection and activation steps. Typically, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl group (in the case of ribonucleosides) is protected with a group like tert-butyldimethylsilyl (TBDMS). The final step involves reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the reactive phosphoramidite moiety. nih.gov This phosphoramidite monomer can then be used in standard solid-phase synthesis cycles to be incorporated at specific sites within a growing oligonucleotide chain. plos.orgnih.govresearchgate.net This same fundamental phosphoramidite strategy is also used for other modified nucleosides, like 8-oxoguanosine, to facilitate their inclusion in synthetic RNA. elsevierpure.comnih.gov

Synthesis of Related 8-Substituted Guanosine Derivatives

The synthetic principles applied to this compound can be extended to a variety of other guanosine derivatives, allowing for systematic studies of how different substituents affect nucleic acid properties.

Similar to its methoxy counterpart, 8-benzyloxyguanosine is synthesized and converted into a phosphoramidite for incorporation into RNA. plos.orgresearchgate.net Comparative studies between these two derivatives reveal the significant impact of the substituent's size at the 8-position. The presence of either this compound or 8-benzyloxyguanosine significantly lowers the thermodynamic stability of RNA duplexes. plos.orgresearchgate.net However, the destabilizing effect is much more pronounced for the bulkier benzyloxy group. plos.orgnih.gov

The table below summarizes the comparative impact on the melting temperature (TM) of an RNA duplex when guanosine (G) is replaced by this compound (mxG) or 8-benzyloxyguanosine (bxG).

| Modification | Change in Melting Temperature (ΔTM) per modification (°C) |

| This compound (mxG) | -6.9 |

| 8-benzyloxyguanosine (bxG) | -16.0 |

Data derived from studies on RNA duplex stability. plos.orgnih.gov

This data highlights that the larger benzyloxy group causes a more significant disruption to the helical structure, resulting in a greater decrease in thermal stability compared to the methoxy group. nih.gov

Arabinosyl 6-methoxyguanosine, also known as Nelarabine, is synthesized using a chemo-enzymatic approach, which offers advantages over purely chemical methods that often produce mixtures of anomers. nih.govresearchgate.net This method utilizes nucleoside phosphorylases as biocatalysts. researchgate.net In one common approach, the reaction involves the transglycosylation between a purine (B94841) base, 2-amino-6-methoxypurine, and an arabinose donor like α-D-arabinofuranose 1-phosphate. researchgate.net Recombinant E. coli purine nucleoside phosphorylase (PNP) catalyzes this reaction. researchgate.net Another enzymatic strategy uses arabinosyl uracil (B121893) (ara-U) as the arabinose donor in a reaction with 6-methoxyguanine (6-MeOGua), catalyzed by LdNDTS104C, a thermostable 2'-deoxyribosyltransferase. nih.gov These enzymatic methods provide high selectivity and are considered more environmentally friendly alternatives to traditional chemical synthesis. nih.gov

Preparation of Polymeric this compound Derivatives

The synthesis of polymeric derivatives of this compound primarily involves the incorporation of the modified nucleoside into oligonucleotides, which are short nucleic acid polymers. This process allows for the study of how this specific modification influences the structure and function of RNA. The predominant method for creating these polymeric structures is through automated solid-phase synthesis using phosphoramidite chemistry.

The journey from the this compound nucleoside to a polymeric chain begins with its conversion into a phosphoramidite monomer. This monomer is the reactive building block required for automated RNA synthesis. The this compound (mxG) phosphoramidite, along with its benzyloxy counterpart (bxG), is synthesized and then incorporated into RNA sequences using standard β-cyanoethyl chemistry on an automated synthesizer. nih.gov

Once synthesized, these modified oligoribonucleotides can be characterized to understand their properties. For instance, the composition of oligonucleotides containing this compound is typically confirmed using techniques like MALDI-TOF mass spectrometry. nih.gov

An alternative approach to generating nucleic acid polymers involves enzymatic methods. While direct enzymatic polymerization of this compound triphosphate isn't detailed, related studies on isomers like O6-methyldeoxyguanosine provide a potential pathway. In one such study, O6-methyldeoxyguanosine triphosphate was successfully incorporated into synthetic copolymers using terminal deoxynucleotidyl transferase. nih.gov This suggests that enzymatic polymerization could be a viable, though less common, method for creating polymers containing this compound, provided the corresponding triphosphate can be synthesized and utilized by the enzyme.

The table below outlines the key aspects of the chemical synthesis approach for incorporating this compound into RNA polymers.

| Parameter | Description | Reference |

| Monomer Synthesis | Chemical synthesis of this compound (mxG) phosphoramidite. | nih.gov |

| Polymerization Method | Automated RNA synthesis utilizing standard β-cyanoethyl phosphoramidite chemistry. | nih.gov |

| Oligonucleotide Synthesis | The 8-substituted guanosine phosphoramidite monomers are used in conjunction with commercial DNA and RNA phosphoramidites on an automated synthesizer. | nih.gov |

| Deprotection and Purification | Standard procedures are followed for the deprotection and purification of the resulting oligoribonucleotides. | nih.gov |

| Verification | The final composition of the oligonucleotides is confirmed using MALDI-TOF mass spectrometry. | nih.gov |

Furthermore, research into copolymers of a related methylated guanosine derivative, O6-methyldeoxyguanosine, provides insights into the enzymatic synthesis of such polymers. The table below details the findings from the synthesis of poly(dC,m6dG) and poly(dT,m6dG) copolymers.

| Enzyme | Substrates | Observation | Reference |

| Terminal deoxynucleotidyl transferase | dCTP and m6dGTP | Copolymers could be synthesized. The percentage of m6dG in the polymer increased linearly as the percentage of m6dGTP in the polymerization mixture was increased to 20% of the total. | nih.gov |

| Terminal deoxynucleotidyl transferase | dTTP and m6dGTP | Copolymers could be synthesized. The percent incorporation of m6dGTP into poly(dT,m6dG) was higher than into poly(dC,m6dG). | nih.gov |

| Escherichia coli DNA polymerase I | m6dGTP | m6dGTP was found to be a poor substrate for this enzyme. | nih.gov |

Molecular Conformation and Structural Impact

Influence on N-Glycoside Bond Conformation: Syn Equilibrium Shift

The conformation of the N-glycoside bond, which connects the nucleobase to the sugar moiety, is a critical determinant of nucleic acid structure. In its natural state within RNA, guanosine (B1672433) predominantly assumes the anti conformation to facilitate standard Watson-Crick base pairing. plos.org However, the introduction of a bulky substituent at the 8-position, such as a methoxy (B1213986) group, induces a significant steric clash that shifts the conformational equilibrium.

Guanosine derivatives with bulky groups at the 8-position are well-documented to favor a syn conformation of the N-glycoside bond. plos.orgnih.govresearchgate.net The methoxy group in 8-methoxyguanosine (mxG) creates steric hindrance that preferentially drives the N-glycoside bond towards the syn orientation. nih.gov This shift is a direct consequence of the spatial arrangement of the substituent relative to the sugar ring. While the anti conformation is required for the formation of canonical base pairs within an RNA duplex, the inherent preference of this compound for the syn state introduces an energetic penalty during hybridization. nih.gov This enforced syn conformation is a key feature that dictates the subsequent structural and thermodynamic properties of nucleic acids containing this modification. nih.gov

Conformational Flexibility within Nucleic Acid Structures

The incorporation of this compound into a nucleic acid duplex introduces a degree of conformational strain and alters the local flexibility of the helix. The presence of the bulky methoxy group and the resulting preference for the syn conformation lead to a local distortion of the helical structure. plos.orgnih.gov This is because the standard A-form RNA helix is structured with all nucleotides in the anti conformation. Accommodating the syn conformation of this compound within such a duplex is energetically unfavorable. nih.gov

The local distortion caused by this compound also affects the specificity of base pairing. The pre-existing distortion in the helix means that the energetic penalty for forming a mismatch with the modified nucleotide is less severe compared to a mismatch in an unmodified duplex. plos.orgnih.gov This leads to a decrease in the discrimination of mismatched base pairs. nih.govresearchgate.net

Impact on Nucleic Acid Geometry and Secondary Structure

Table 1: Thermodynamic Impact of this compound on RNA Duplex Stability

| Modification | Change in Gibbs Free Energy (ΔΔG°37) | Reference |

| This compound in RNA duplex | 1.87 kcal/mol | nih.gov |

| 8-methoxy-2'-deoxyadenosine in DNA duplex | 2.40 kcal/mol | nih.gov |

| 8-bromoguanosine (B14676) in RNA hairpin stem | 2.36 kcal/mol | nih.gov |

| This table presents the destabilizing effect of 8-substituted nucleosides on the thermodynamic stability of nucleic acid structures, measured as the change in Gibbs free energy at 37°C. |

In contrast to the preservation of A-form geometry in RNA, 8-substituted purines have a profound and different impact on DNA structure, specifically in the stabilization of the left-handed Z-DNA conformation. nih.gov The formation of Z-DNA requires that the purine (B94841) nucleotides adopt a syn conformation, a feature inherently favored by substitutions at the C8 position of guanine (B1146940). mdpi.com

Research has shown that incorporating 8-substituted guanosine derivatives into DNA sequences can dramatically stabilize the Z-form, even under physiological salt conditions where the B-form is typically predominant. nih.gov For example, 8-methylguanosine (B3263120) has been identified as a potent Z-DNA stabilizer. nih.govresearchgate.net The methyl group at the 8-position favors the syn conformation necessary for the Z-DNA helix. mdpi.com This stabilization effect is so pronounced that it allows for the conversion of a wide range of DNA sequences into the Z-form. nih.gov While direct studies on this compound's effect on Z-DNA are less common in the provided literature, the principle established with other 8-substituted purines like 8-methylguanosine strongly suggests a similar stabilizing capacity due to the shared enforcement of the syn conformation. nih.govnih.gov

Interactions with Nucleic Acids

N-Glycoside Bond Stability and Depurination Kinetics

Acidic Hydrolysis Rates of 8-Methoxyguanosine

The stability of the N-glycosidic bond, which connects the guanine (B1146940) base to the ribose sugar, is a critical factor in the integrity of nucleic acids. In acidic conditions, this bond is susceptible to hydrolysis, a process known as depurination. For this compound, the presence of an electron-donating methoxy (B1213986) group at the C8 position influences this rate. Studies on related 8-substituted guanosine (B1672433) derivatives show that such modifications can alter the stability of the N-glycosidic bond. For instance, while 7-methylation intrinsically weakens the glycosidic bond nsf.gov, other substitutions can have a stabilizing effect. Research on 8-methyl-2'-deoxyguanosine (8-Me-dG) showed it has comparable stability to the natural deoxyguanosine (dG). nih.govresearchgate.net In contrast, 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG) was found to be exceptionally stable and most resistant to acid hydrolysis among the compounds tested. nih.govresearchgate.net The methoxy group in this compound is an electron-donating group, which has been shown to decrease the rate of depurination in the monomer form.

Implications for Abasic Site Formation in Nucleic Acids

The hydrolysis of the N-glycosidic bond results in the formation of an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.gov These sites are non-coding lesions that can block DNA replication and transcription and are highly mutagenic if not repaired. nih.gov It is estimated that thousands of abasic sites can form in a single human cell each day through spontaneous hydrolysis. nih.gov Since the rate of acidic hydrolysis for this compound is reduced due to the electron-donating nature of the methoxy group, its presence would correspondingly lower the rate of spontaneous abasic site formation under such conditions. This increased stability of the N-glycosidic bond is a key chemical feature influencing the persistence and potential biological consequences of this modification within a nucleic acid strand.

Conformational Preferences within DNA Duplexes and Quadruplexes

The substituent at the C8 position of a purine (B94841) has a profound effect on the conformational preference around the N-glycosidic bond. In standard B-form DNA, nucleosides predominantly adopt an anti conformation. However, a bulky substituent at the C8 position, such as a methoxy group, creates steric repulsion with the sugar-phosphate backbone, forcing the nucleoside into a syn conformation. nih.govoup.com This shift has significant structural consequences.

Within a standard DNA duplex, the forced syn conformation of this compound disrupts the typical Watson-Crick base pairing, which requires the anti conformation. This disruption leads to a significant decrease in the thermodynamic stability of the duplex. For example, the incorporation of a single this compound into an RNA duplex can decrease its stability by 1.87 kcal/mol.

Conversely, this preference for the syn conformation can stabilize alternative DNA structures like Z-DNA and G-quadruplexes. nih.gov G-quadruplexes, which are found in telomeric regions and gene promoter areas, are structures formed from guanine-rich sequences. frontiersin.orgnih.gov They are composed of stacked G-tetrads, where guanines are connected by Hoogsteen hydrogen bonds, a configuration that requires some guanosine residues to be in the syn conformation. frontiersin.org Therefore, the incorporation of this compound can favor and stabilize the formation of G-quadruplex structures. nih.gov

Interactions in the Context of Oxidative Stress Adducts (e.g., 8-oxoGua)

8-oxoguanine (8-oxoGua or 8-oxoG), a common product of oxidative DNA damage, is structurally related to this compound as both are C8-substituted guanines. nih.gov 8-oxoG is a highly mutagenic lesion because it can mispair with adenine (B156593), leading to G:C to T:A transversion mutations. nih.gov The structural and conformational effects induced by the C8-substituent are central to understanding its biological impact.

Conformational Changes Induced by C8-Substituents and Base-Pair Mismatching

Like this compound, the 8-oxo group in 8-oxoG favors a syn conformation for the N-glycosidic bond. nih.gov This conformational preference is a key driver of its mutagenicity. When 8-oxoG is in the syn conformation, it presents its Hoogsteen edge for base pairing. This edge is structurally similar to the Watson-Crick face of thymine, allowing it to form a stable, albeit aberrant, base pair with adenine. nih.govnih.gov This (syn)8-oxoG:(anti)A mispair mimics the geometry of a standard Watson-Crick base pair and can be accommodated within the DNA helix without causing major distortions, allowing it to escape proofreading by DNA polymerases. nih.gov

The presence of a bulky C8-substituent, such as in this compound, also impacts mismatch discrimination. Studies have shown that the incorporation of this compound into an RNA duplex decreases the energetic penalty of having a mismatch. The inherent local distortion caused by the bulky modification means that the additional destabilization from a mismatch is less severe compared to an unmodified duplex.

Table 1: Thermodynamic Destabilization Caused by this compound (mxG) in RNA Duplexes

This table illustrates the change in Gibbs Free Energy (ΔG°37) for RNA duplexes containing this compound paired with different bases compared to a standard G-C pair.

| Mismatched Pair | ΔG°37 (kcal/mol) of Duplex | ΔΔG°37 (kcal/mol) vs G-C |

| G-C (unmodified) | -12.42 | 0.00 |

| mxG-C | -10.55 | +1.87 |

| mxG-A | -7.15 | +5.27 |

| mxG-G | -7.86 | +4.56 |

| mxG-U | -8.02 | +4.40 |

Impact on Hydrogen-Bond Networks in Nucleic Acids

The conformational shift to syn induced by C8-substituents fundamentally alters the hydrogen-bonding network within nucleic acids. In a standard Watson-Crick G-C pair, guanine uses its N1 and N2 atoms as H-bond donors and O6 as an acceptor. When a C8-substituted guanine like 8-oxoG adopts the syn conformation, it presents a different face for pairing (the Hoogsteen edge), utilizing its N7 (as a proton donor after oxidation) and O6 atoms. nih.govacs.org This new hydrogen-bonding pattern facilitates the formation of the pro-mutagenic 8-oxoG:A base pair, which involves two hydrogen bonds. nih.gov This alteration disrupts the normal G-C pairing and can compromise the fidelity of DNA replication and transcription. Similarly, the syn conformation of this compound prevents it from forming a stable three-hydrogen-bond pair with cytosine, leading to duplex destabilization. acs.org

Biological and Cellular Mechanisms

Modulation of Enzymatic Pathways Involved in Nucleic Acid Metabolism

Chemically modified nucleosides, including 8-Methoxyguanosine, are recognized for their capacity to serve as tools in the investigation of nucleic acid structures and their interactions with proteins. nih.gov Derivatives of guanosine (B1672433) with bulky substituents at the 8-position, such as the methoxy (B1213986) group in this compound, are known to favor the syn conformation of the N-glycosidic bond. nih.gov This is in contrast to the predominant anti conformation required for standard Watson-Crick base pairing within a typical A-form RNA duplex. nih.gov This conformational preference is a key factor in how this compound modulates enzymatic pathways. The forced accommodation of the syn conformation is energetically costly during hybridization, leading to significant destabilization of RNA duplexes. nih.gov

Research involving the incorporation of this compound into oligoribonucleotides has demonstrated a substantial decrease in the thermodynamic stability of RNA duplexes. nih.gov This destabilization can interfere with the normal function of enzymes that process nucleic acids. nih.gov

Table 1: Impact of this compound on RNA Duplex Stability This table presents thermodynamic data for a 9-mer RNA duplex containing a central this compound (mxG) compared to its unmodified counterpart.

| Duplex Sequence (5'→3') | Modification | Melting Temp (TM) °C | ΔG°37 (kcal/mol) | ΔΔG°37 (kcal/mol) |

|---|---|---|---|---|

| GCA GG A CGC / GCG UC U GUC | Unmodified (G-C) | 53.1 | -11.05 | - |

| GCA GmxG A CGC / GCG UC U GUC | This compound (mxG-C) | 33.1 | -9.18 | +1.87 |

Data sourced from a study on the hybridization properties of RNA containing this compound. nih.gov

Nucleoside analogs are often studied for their potential as enzyme inhibitors that can inactivate the fundamental cellular processes of replication, transcription, and translation. nih.gov The presence of a bulky substituent at the 8-position of a purine (B94841), as seen in this compound, shifts the N-glycosidic bond equilibrium towards the syn conformation. nih.gov Because the enzymes involved in replication (DNA polymerases), transcription (RNA polymerases), and translation (ribosomes) are optimized to process nucleic acids in the standard anti conformation, the introduction of a nucleoside like this compound that prefers the syn conformation can disrupt these processes. nih.gov The significant destabilization of the nucleic acid duplex caused by this compound can hinder the processivity of polymerases and interfere with the ribosomal machinery, thereby inhibiting these pathways. nih.gov

The structural distortion and thermodynamic instability introduced by this compound can also interfere with nucleic acid repair and processing mechanisms. nih.gov DNA repair enzymes, for instance, are highly specific in recognizing and excising damaged or incorrect bases from a duplex. The altered helical structure and base pairing dynamics caused by this compound could impede recognition by these enzymes. Furthermore, the presence of such modified nucleosides has been found to decrease the discrimination of mismatched base pairs. nih.gov For example, the presence of this compound in an RNA duplex reduces the energetic penalty of having a mismatch, which could potentially allow damage to evade repair. nih.gov This is attributed to the initial local distortion of the helix caused by the bulky modification, making the subsequent presence of a mismatch less energetically costly compared to a mismatch in an unmodified duplex. nih.gov

Immunomodulatory Activities

Substitutions at the C-8 position of guanosine can convert the molecule from being inhibitory to murine B cells into an immunostimulatory agent. nih.gov this compound has been identified as one such C-8 substituted guanine (B1146940) ribonucleoside with the ability to activate B lymphocytes. nih.gov These C8-substituted guanine ribonucleosides represent a class of adjuvants for humoral immune responses. nih.gov

Studies on murine B cells have shown that this compound possesses distinct immunostimulating activity. nih.gov Unlike 8-Hydroxyguanosine (B14389), which stimulates both proliferation and differentiation of B cells, this compound's effect is more specific, stimulating only the differentiation of these cells. nih.gov In contrast, another analog, 8-aminoguanosine, showed no discernible effect on B-cell activation. nih.gov This demonstrates that while substitution at the C-8 position is key to conferring biological activity, the specific nature of the substituted group significantly influences the resulting biological effect on B lymphocytes. nih.gov

Table 2: Comparative Effects of C-8 Substituted Guanosine Analogs on Murine B Cells

| Compound | Effect on B Cell Proliferation | Effect on B Cell Differentiation |

|---|---|---|

| Guanosine | Inhibitory | - |

| This compound | No significant stimulation | Stimulates differentiation |

| 8-Hydroxyguanosine | Stimulates proliferation | Stimulates differentiation |

| 8-Aminoguanosine | No discernible effect | No discernible effect |

Data derived from a study on the immunostimulating activity of C-8-substituted guanine ribonucleosides. nih.gov

Consistent with its role in promoting B cell differentiation, this compound has been shown to enhance the magnitude of the antibody response. nih.gov Specifically, it was found to increase the antibody response to the type 2 antigen trinitrophenyl-AECM-Ficoll. nih.gov This enhancement of the humoral immune response positions C-8 substituted guanosine derivatives as a notable class of immune adjuvants. nih.gov

Role as a Marker for Oxidative Stress and DNA Damage

While C8-substituted guanine ribonucleosides as a class are related to adducts formed from free radical attacks on RNA and ribonucleosides, it is specifically 8-oxoguanine that is established as the primary biomarker for oxidative DNA damage. nih.govnih.gov There is less direct evidence supporting this compound itself as a routine marker for this purpose. The focus in clinical and epidemiological research remains on the measurement of 8-oxoG and 8-oxodG to determine levels of systemic oxidative stress. nih.govnih.govresearchgate.net

Formation Mechanisms via Reactive Oxygen Species

The formation of this compound is not directly detailed as a product of reactive oxygen species (ROS) in available literature. However, it is recognized and studied as a stable analogue of adducts that are formed when ribonucleosides and RNA are attacked by free radicals. nih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are known to cause oxidative damage to nucleic acids, leading to the formation of modified bases like 8-oxoguanine (also known as 8-hydroxyguanosine). nih.govnih.gov This process involves the attack of ROS on the C8 position of the guanine base. nih.gov The study of this compound and other 8-substituted purine nucleosides provides valuable insights into the biological consequences of such oxidative damage due to their structural similarity to these naturally occurring lesions. nih.gov

Triggering of DNA Repair Mechanisms

When DNA is damaged by oxidative lesions at the C8 position of guanine, such as the structurally related 8-oxoguanine (8-oxoG), specific cellular DNA repair pathways are activated to maintain genomic integrity. nih.govnih.gov The primary pathway for repairing such damage is Base Excision Repair (BER). nih.govnih.gov

The BER process for an 8-oxoG lesion involves several key steps:

Recognition and Excision : The enzyme 8-oxoguanine DNA glycosylase (OGG1) recognizes the 8-oxoG lesion paired with cytosine. It then excises the damaged base, creating an apurinic/apyrimidinic (AP) site. nih.govnih.gov

Backbone Cleavage : AP endonuclease-1 (APE1) cleaves the phosphodiester backbone at the AP site, which also enhances the turnover of OGG1. nih.gov

Gap Filling and Ligation : DNA polymerase β fills the gap by synthesizing the correct DNA sequence, and the strand is sealed by a DNA ligase, restoring the original G:C base pair. nih.gov

If the lesion is not repaired before DNA replication, it can lead to a mispairing with adenine (B156593) (A). In such cases, the MUTYH glycosylase recognizes the 8-oxoG:A mismatch and excises the undamaged adenine, initiating a repair process to restore the correct base pair. nih.gov These evolutionarily conserved "guanine oxidation" (GO) repair systems are critical for protecting the genome from the mutagenic potential of oxidative damage. nih.gov

Anti-proliferative Effects in Cellular Models

Derivatives of guanosine modified at the C8 position, including this compound, have demonstrated notable biological activities in cellular models. Research indicates that 8-substituted purine nucleosides possess promising anti-proliferative properties. nih.gov However, the effects can be highly specific to the cell type. For instance, studies on related C8-substituted guanosines, such as 8-methylguanosine (B3263120) (8-MeG) and 8-oxo-7,8-dihydroguanosine (8-OxoG), showed that they could induce [3H]thymidine uptake, reflecting cell growth, but did so selectively. nih.gov 8-MeG acted on 3T3 fibroblasts, while 8-OxoG was active on B16F10 melanoma cells. nih.gov This suggests that the cellular response to C8-substituted guanosines is context-dependent.

Cellular Effects of C8-Substituted Guanosine Analogs

| Compound | Target Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 8-methylguanosine (8-MeG) | Swiss mouse splenocytes, 3T3 fibroblasts | Increased [3H]thymidine uptake (cell growth) | nih.gov |

| 8-oxo-7,8-dihydroguanosine (8-OxoG) | Swiss mouse splenocytes, B16F10 melanoma | Increased [3H]thymidine uptake (cell growth) | nih.gov |

| 8-bromoguanosine (B14676) (8-BrG) | Splenocytes, 3T3 fibroblasts, B16F10 melanoma | Increased [3H]thymidine uptake (cell growth) | nih.gov |

Induction of Apoptosis in Cancer Cell Lines

A key mechanism behind the anti-proliferative potential of 8-substituted purine nucleosides is the induction of apoptosis, or programmed cell death. This class of compounds has been shown to trigger apoptosis in various cancer cell lines, with specific mention of multiple myeloma and other leukemias. nih.gov The extrinsic pathway of apoptosis is often initiated by the activation of death receptors on the cell surface, leading to the activation of a cascade of enzymes called caspases, such as caspase-8, which ultimately execute the cell death program. mdpi.com The ability of 8-substituted guanosines to induce this process makes them a subject of interest in oncology research. nih.gov

Bacterial Inhibitory Properties

In addition to their effects on mammalian cells, purine nucleosides modified at the C8 position are also recognized as promising bacterial inhibitors. nih.gov This suggests their potential as an alternative to conventional antibiotics. nih.gov The specific mechanisms of action against bacteria and the spectrum of susceptible species are areas of ongoing investigation.

Influence on Ribozyme Activity

The structural characteristics of this compound make it a potentially valuable tool for modulating the activity of ribozymes, which are RNA molecules with catalytic functions. Guanosine derivatives with bulky substituents at the C8 position, like a methoxy group, are known to favor a syn conformation of the N-glycoside bond, in contrast to the typical anti conformation found in standard RNA helices. nih.govresearchgate.net It is presumed that incorporating this compound, with its enforced syn conformation, could serve as a modification to increase ribozyme activity. nih.govresearchgate.net Studies on the glmS ribozyme using a different fluorescent guanosine analog, 8-azaguanosine, have provided insights into how active site guanines participate in catalysis, suggesting they can donate a hydrogen bond to stabilize the reaction's transition state. nih.gov

Interactions with G-Quadruplex-Based Aptamers

G-quadruplexes (G4) are unique, non-canonical nucleic acid structures formed by guanine-rich sequences. nih.govmdpi.com These structures play roles in regulating biological processes and have become targets for disease treatment. nih.gov Aptamers, which are short DNA or RNA oligonucleotides, can fold into three-dimensional structures like G-quadruplexes to bind specific targets. nih.gov G4-based aptamers are being developed for anticancer therapy. nih.govmdpi.com

The incorporation of this compound is proposed as a method to improve the anti-proliferative properties of these G-quadruplex-based aptamers. nih.govresearchgate.net The stability of a G-quadruplex relies on the formation of G-tetrads, which are planar arrangements of four guanine residues linked by Hoogsteen hydrogen bonds. mdpi.com This bonding requires the guanine bases to be in the syn conformation. researchgate.net Because the bulky methoxy group at the C8 position of this compound forces it into this syn conformation, its inclusion in a G-rich sequence could enhance the formation and stability of the G-quadruplex structure, thereby improving the aptamer's function. nih.govresearchgate.net

Potential Mutagenic Properties of Related Nitro-Derivatives

The study of nitratively modified nucleosides is crucial for understanding the molecular basis of diseases linked to inflammation and cancer. One such related compound, 8-nitroguanosine (B126670), is known to be formed endogenously under inflammatory conditions where nitric oxide production is prevalent. nih.gov Research into the mutagenic potential of 8-nitroguanosine in mammalian cells has revealed that it can significantly increase mutation frequency. nih.gov

Treatment of AS52 cells with 8-nitroguanosine at concentrations ranging from 10 to 1000 microM for one hour led to a six- to eight-fold increase in the mutation frequency of the xanthine-guanine phosphoribosyltransferase (gpt) gene, without showing cytotoxic effects. nih.gov A key mutation induced by this treatment is a G-to-T transversion. nih.gov Furthermore, it has been observed that 8-nitroguanosine treatment significantly elevates the levels of abasic sites in DNA. nih.gov These findings suggest a potential role for the formation of 8-nitroguanosine in the development of inflammation-associated carcinogenesis. nih.gov

The introduction of a nitro group at the 8-position of guanine promotes a conformational change from the usual anti conformation to a syn conformation. This shift results in the loss of a hydrogen bond, which is thought to facilitate the mispairing with adenine during DNA synthesis, ultimately leading to a G→T transversion.

Table 1: Mutagenic Effects of 8-Nitroguanosine

| Parameter | Observation | Reference |

|---|---|---|

| Cell Line | AS52 cells | nih.gov |

| Treatment | 10-1000 µM 8-nitroguanosine for 1 hour | nih.gov |

| Mutation Frequency Increase | 6-8 times in the gpt gene | nih.gov |

| Predominant Mutation | G-to-T transversion | nih.gov |

| Other DNA Effects | Significant increase in abasic sites | nih.gov |

To better understand the mutagenic effects of nitrated guanosine derivatives, studies have utilized oligonucleotides containing these modified bases at specific sites. Due to the instability of the glycosidic bond in 8-nitro-2'-deoxyguanosine, its stable analogue, 8-nitro-2'-O-methylguanosine (a methylated form of 8-nitro-2'-methoxyguanosine), has been used in in vitro studies. nsf.gov These investigations have demonstrated that when 8-nitro-2'-methoxyguanosine is incorporated into an oligonucleotide, it is indeed mutagenic. nsf.gov The presence of the nitro group at the C8 position of guanine is a key factor in its mutagenic potential. nsf.gov

Effects on Protein Synthesis and Translational Elongation (Analogous to 8-oxoGua)

The integrity of messenger RNA (mRNA) is critical for accurate protein synthesis. Modifications to the nucleobases in mRNA can affect various stages of translation, including elongation. One of the most studied modifications is 8-oxoguanine (8-oxoGua), an oxidized form of guanine. The presence of 8-oxoGua in RNA can lead to issues with translational fidelity and is generally targeted by RNA decay pathways. nih.gov Studies on the effect of 8-oxoGua on transcription have shown that it can cause a transient blockage of RNA polymerase II, thereby affecting the elongation process. nih.govconsensus.app

While direct studies on the effects of this compound on protein synthesis and translational elongation are not as extensive as those for 8-oxoGua, an analogy can be drawn based on its structural properties. Guanosine derivatives with bulky substituents at the 8-position, such as a methoxy group, are known to favor the syn conformation of the N-glycoside bond. nih.gov In contrast, the standard Watson-Crick base pairing within an RNA duplex, which is necessary for the progression of the ribosome during translation, requires the anti conformation. nih.gov

This conformational preference of this compound can significantly destabilize RNA duplexes. nih.gov This destabilization introduces an energetic cost during the hybridization process required for translation, which could theoretically impede the movement of the ribosome along the mRNA, thus affecting translational elongation. nih.gov Furthermore, it has been noted that 8-substituted purine nucleosides can act as inhibitors of enzymes involved in replication, transcription, and translation. nih.gov Although the precise mechanism by which this compound would affect protein synthesis requires further elucidation, its structural impact on RNA conformation suggests a potential for interference with the translational machinery.

Applications As Molecular Tools and Probes

Design of Modified Oligonucleotides for Structural Investigations

Chemically modified oligonucleotides, which are short single strands of synthetic nucleic acid, have become essential instruments in biochemistry and molecular biology. Modifications can be introduced at various positions within the oligonucleotide structure to enhance properties like stability against degradation by cellular enzymes (nucleases) and to improve binding affinity and specificity to target nucleic acids or proteins. The incorporation of 8-methoxyguanosine into oligonucleotides is a key strategy for studying the structure of nucleic acids.

The substitution of a methoxy (B1213986) group at the 8-position of the guanine (B1146940) base forces the N-glycosidic bond into a syn conformation, a rotational orientation that is different from the typical anti conformation found in standard Watson-Crick base pairing. This conformational preference is instrumental in stabilizing alternative nucleic acid structures, most notably Z-DNA.

Z-DNA Stabilization : The incorporation of guanosine (B1672433) derivatives with modifications at the C8 position, such as this compound or the closely related 8-methylguanosine (B3263120), has been shown to be a powerful method for stabilizing the left-handed Z-DNA helical structure. This stabilization occurs because the syn conformation is a prerequisite for a nucleotide to be part of a Z-DNA helix. The ability to induce a Z-DNA conformation under physiological salt conditions allows researchers to use these modified oligonucleotides as probes to study the biological roles of Z-DNA, which has been implicated in processes like gene transcription. For example, the Z-DNA binding domain of the RNA-editing enzyme ADAR1 has been studied using such stabilized Z-form nucleic acids.

Probing Protein Interactions : Modified oligonucleotides containing this compound can be used to investigate the specific interactions between proteins and particular nucleic acid conformations. By creating stable Z-DNA or Z-RNA structures, scientists can explore how proteins recognize and bind to these non-canonical forms. These interactions are crucial in various cellular functions, and understanding them can shed light on gene regulation and the mechanisms of enzymes that act on nucleic acids.

The table below summarizes the effect of incorporating a related modified guanosine, 2′-O-methyl-8-methylguanosine (m⁸Gm), on the stability of Z-RNA, illustrating the principles applicable to 8-position modifications.

| RNA Sequence | Salt Concentration (NaClO₄) for A-to-Z Transition | Interpretation |

| Native RNA (r(CGCGCG)₂) | >6000 mM | Requires very high salt concentration to adopt the Z-form. |

| RNA with one m⁸Gm (r(CGC[m⁸Gm]CG)₂) | ~4000 mM | A single modification significantly lowers the salt requirement, stabilizing the Z-form under more viable conditions. |

| Data sourced from: |

Strategies for Modulating Hybridization Specificity in Molecular Assays

The hybridization of a probe to its target sequence is the foundation of many molecular assays. The stability of the resulting duplex is a critical factor, and modifications like this compound can be used to intentionally alter this stability for specific applications.

In some diagnostic or research scenarios, it is advantageous to use a single probe to detect multiple related sequences that may differ at certain positions. This requires a probe that can hybridize effectively regardless of the specific base at a variable site. Modified nucleotides that decrease the specificity of base pairing can be used for this purpose.

The ability of this compound to reduce the stability difference between correct and incorrect base pairings is key to minimizing mismatch discrimination. When an oligonucleotide containing this compound (mxG) hybridizes to a target strand, the stability of the duplex is already compromised by the bulky substituent. Therefore, the additional destabilization caused by a mismatch (e.g., mxG pairing with A, G, or U instead of C) has a less dramatic effect than it would in an unmodified duplex.

Research has shown that while a natural G-A mismatch can destabilize an RNA duplex by a significant margin, an mxG-A mismatch results in a much smaller loss of stability compared to the complementary mxG-C pair. This characteristic is valuable in the design of primers and probes where high sensitivity for a range of similar targets is more important than absolute specificity for a single sequence.

The following table presents thermodynamic data on the stability of RNA duplexes with and without this compound (mxG), illustrating its effect on mismatch discrimination.

| Duplex Pair at Central Position | Change in Free Energy (ΔG°₃₇) (kcal/mol) | Change in Melting Temperature (ΔTₘ) (°C) vs. Perfect Match | Interpretation |

| Natural G-C (Perfect Match) | -10.98 | Reference | High stability of the standard perfect match. |

| Natural G-A (Mismatch) | -6.03 | -22.3 | A natural mismatch causes significant destabilization. |

| mxG-C (Modified Perfect Match) | -9.11 | -6.9 | The mxG modification inherently destabilizes the duplex compared to the natural perfect match. |

| mxG-A (Modified Mismatch) | -7.53 | -11.2 | The stability penalty for an mxG-A mismatch is much lower than for a natural G-A mismatch. |

| Data sourced from: |

Development in Gene Silencing Methodologies

Gene silencing, particularly through RNA interference (RNAi), is a powerful technique for studying gene function and has great therapeutic potential. Small interfering RNAs (siRNAs) are central to this process, but their efficacy can be limited by factors such as off-target effects.

The efficiency and specificity of siRNA-mediated gene silencing can be enhanced through chemical modifications. One significant challenge in siRNA design is preventing "off-target" effects, where the siRNA inadvertently silences genes other than the intended target. These effects can arise if the passenger (sense) strand of the siRNA duplex is loaded into the RNA-induced silencing complex (RISC) instead of the guide (antisense) strand, or if the guide strand has partial complementarity to other mRNAs.

Reduction of Off-Target Effects in RNA Interference

In the field of RNA interference (RNAi), small interfering RNAs (siRNAs) are employed to silence specific genes. However, a significant challenge is the occurrence of "off-target" effects, where the siRNA unintentionally suppresses the expression of unintended genes that have partial sequence complementarity. researchgate.nethorizondiscovery.com Research has shown that the incorporation of this compound (mxG) into siRNA strands is an effective strategy to mitigate these off-target effects. nih.govresearchgate.net

The mechanism behind this improvement lies in the thermodynamic properties of the modified RNA. The "seed region" of the siRNA (typically nucleotides 2-8) is crucial for both on-target and off-target binding. researchgate.netmdpi.com Off-target effects are often induced by stable base-pairing within this seed region to unintended messenger RNAs (mRNAs). mdpi.com The introduction of a bulky methoxy group at the 8-position of guanosine forces the N-glycoside bond into a syn conformation, which is less favorable for standard Watson-Crick base pairing within a typical A-form RNA helix. nih.govresearchgate.net

This conformational preference significantly decreases the thermodynamic stability of the RNA duplex. Studies have demonstrated that substituting a single guanosine with this compound in an RNA duplex can decrease its stability by approximately 1.87 kcal/mol. nih.gov This destabilization makes the binding between the siRNA seed region and partially complementary off-target sites less likely, thereby increasing the specificity of the gene silencing machinery. nih.govresearchgate.net By reversing the relative thermodynamic stability of the siRNA ends, this compound helps ensure that the intended gene is silenced while minimizing collateral effects on other genes. nih.gov

| Effect of this compound on RNA Duplex Stability | |

| Modification | Incorporation of a single this compound (mxG) into a 9-mer RNA duplex. |

| Thermodynamic Impact (ΔΔG°37) | 1.87 kcal/mol decrease in stability. nih.gov |

| Binding Constant Impact | Approximately 20-fold decrease. nih.gov |

| Underlying Mechanism | The bulky 8-methoxy group favors a syn conformation, disrupting the standard A-type RNA helix geometry required for stable Watson-Crick pairing. nih.govresearchgate.net |

| Primary Application | Minimizing siRNA off-target effects by destabilizing binding to unintended mRNA sequences. nih.gov |

Utility in Allele-Specific PCR and SNP Detection

Allele-specific Polymerase Chain Reaction (AS-PCR) is a technique used to detect single nucleotide polymorphisms (SNPs), which are variations at a single position in a DNA sequence. nih.gov The method relies on primers that are designed to be perfectly complementary to either the wild-type or the variant allele at their 3'-end. nih.govukm.my Successful amplification occurs only when the primer's 3'-end perfectly matches the template DNA, thus allowing for the discrimination between different alleles. nih.gov

The specificity of AS-PCR is highly dependent on the thermodynamic stability of the primer-template duplex. researchgate.netfrontiersin.org Chemical modifications to nucleotides are often explored as tools to enhance this specificity. Modifications that increase the thermodynamic stability of a perfect match while penalizing a mismatch are considered promising for improving SNP detection. researchgate.net

However, as established in the context of RNAi, this compound significantly decreases the thermodynamic stability of duplexes. nih.govresearchgate.net This property makes it less suitable for standard AS-PCR applications where the goal is to create a highly stable and specific interaction for amplification. The destabilizing effect of this compound would likely reduce the efficiency and specificity of the allele-specific amplification. Therefore, while chemically modified nucleotides are a key area of research in SNP detection, the specific properties of this compound are better suited for applications where a reduction in binding affinity is desired, such as minimizing off-target effects, rather than enhancing the specificity of allele detection. researchgate.netnih.gov

Biomarker Development for Oxidative Stress-Related Diseases

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, leads to damage of cellular components, including DNA and RNA. nih.govnih.gov Guanine is particularly susceptible to oxidative attack, resulting in lesions such as 8-oxoguanine (8-oxoG) and its corresponding nucleoside, 8-hydroxyguanosine (B14389) (8-OHG), and deoxynucleoside, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-oxodG). nih.govmdpi.com

These oxidized guanosine species are recognized as critical biomarkers for measuring the extent of oxidative damage in an organism. nih.govmdpi.com When damaged DNA is repaired, or damaged RNA is turned over, these modified nucleosides are excised and excreted in bodily fluids like urine, where they can be quantitatively measured. nih.govnih.gov Elevated levels of 8-OHdG in urine, blood, or tissues are considered a hallmark of systemic oxidative stress and have been linked to a wide range of pathologies. mdpi.commdpi.com Although this compound is a related modified guanosine, the most extensively studied and widely utilized biomarker for oxidative stress is 8-OHdG. nih.govmdpi.com

Implications for Cancer Research

The link between chronic oxidative stress and carcinogenesis is well-established. Oxidative DNA damage, if not properly repaired, can lead to mutations that initiate or promote cancer development. nih.govmdpi.com The formation of 8-OHdG is particularly mutagenic because during DNA replication, it can mispair with adenine (B156593) instead of cytosine, leading to G-to-T transversion mutations, a common type of mutation found in tumor suppressor genes. mdpi.com

Consequently, 8-OHdG has emerged as a crucial biomarker in cancer research. nih.govresearchgate.net Elevated levels of urinary 8-OHdG have been associated with an increased risk for various cancers, including lung, breast, prostate, and colorectal cancer. nih.govresearchgate.net It is used to assess DNA damage in individuals exposed to carcinogens like tobacco smoke and asbestos (B1170538) and serves as an indicator of cancer risk and prognosis. nih.gov

Implications for Neurodegenerative Disorders

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are also characterized by significant oxidative stress and neuronal damage. mdpi.comnih.govmdpi.com The accumulation of oxidatively damaged DNA, RNA, and other macromolecules in the central nervous system is believed to contribute to the progressive loss of neuronal function. mdpi.commdpi.com

The measurement of 8-OHdG and other markers of oxidative damage is a key area of research for understanding these diseases. mdpi.comnih.gov Increased levels of 8-OHdG have been found in the cerebrospinal fluid (CSF), blood, and brain tissue of patients with neurodegenerative conditions. mdpi.comannlabmed.org As such, 8-OHdG serves as a potential biomarker to assess the extent of oxidative damage, monitor disease progression, and potentially evaluate the efficacy of therapeutic interventions aimed at reducing oxidative stress. mdpi.commdpi.com

| Oxidative Stress Biomarker in Disease | |

| Primary Biomarker | 8-hydroxy-2'-deoxyguanosine (8-OHdG or 8-oxodG). nih.govmdpi.com |

| Biological Origin | Product of oxidative damage to guanine in DNA. nih.gov |

| Mechanism of Harm | Can cause G-to-T transversion mutations during DNA replication. mdpi.com |

| Relevance in Cancer | Elevated levels linked to increased risk of lung, breast, and colorectal cancers; used to assess exposure to carcinogens. nih.govresearchgate.net |

| Relevance in Neurodegeneration | Increased levels found in CSF and brain tissue of patients with Alzheimer's and Parkinson's disease, indicating neuronal damage. mdpi.comannlabmed.org |

Supramolecular Assembly and Hydrogel Formation

Guanosine and its derivatives possess a unique ability to self-assemble into highly ordered supramolecular structures. bohrium.comresearchgate.net This process is driven by the formation of hydrogen bonds between guanosine molecules, creating planar structures called G-quartets. These quartets can then stack on top of one another, forming G-quadruplexes or G-wires, which entangle to create the three-dimensional network of a hydrogel. acs.orgnih.gov

Derivatives of guanosine have been developed to improve the stability and properties of these hydrogels. nih.gov One such derivative is 8-methoxy-2',3',5'-tri-O-acetylguanosine (8OMeTAcG). nih.gov This modified guanosine acts as an excellent hydrogelator, capable of forming robust hydrogels at low concentrations (e.g., 0.5% in saline solution). acs.orgnih.gov These gels are notable for their potential biocompatibility, injectability, and adjustable mechanical properties, making them promising candidates for applications in tissue engineering and drug delivery. nih.gov

Guanosine-Based Hydrogelators and Helical Assemblies

A key finding related to this compound derivatives is that they can form assemblies that differ from the typical G-quartet macrocycles. acs.org Studies suggest that hydrogelators like 8OMeTAcG form helical assemblies. acs.org This alternative structural arrangement is significant because it allows for gel formation under biologically relevant conditions, such as in cell culture media. nih.gov The self-assembly of related compounds like 8-oxoguanosines has also been shown to produce supramolecular helical architectures, in contrast to the flat, ribbon-like structures formed by unmodified guanosine under similar conditions. nih.gov

Polymeric this compound Derivatives for Mechanical Property Enhancement

The incorporation of this compound into polymeric structures has been demonstrated as an effective strategy for significantly enhancing the mechanical properties of certain materials, particularly supramolecular hydrogels. Research has shown that multivalent, polymeric this compound derivatives can act as supramolecular cross-linking agents, leading to a marked improvement in the strength and stability of these materials at biologically relevant salt concentrations. researchgate.net

These polymeric derivatives, which are themselves non-gelling, can be introduced into a hydrogel matrix formed by a low molecular weight gelator, such as 8-methoxy-2′,3′,5′-tri-O-acetylguanosine. researchgate.net The interaction between the polymeric this compound units and the gelator network is concentration-dependent. At lower concentrations, the polymer may act as a solubilizing agent, which can weaken the gel structure. However, at higher concentrations, the polymeric chains effectively cross-link the self-assembled structures of the gelator, resulting in a substantial increase in the gel's mechanical integrity. researchgate.net

This approach allows for the fine-tuning of the thermomechanical properties of the resulting cogels. By carefully selecting the specific polymeric additive and its concentration, it is possible to tailor the modulus and shear sensitivity of the hydrogel. For instance, studies have demonstrated the ability to create cogels with a storage modulus (G') ranging from as low as 95 Pa to as high as 80,000 Pa. researchgate.net This represents a significant enhancement compared to the base hydrogel; for example, a gel containing 1 wt% of the gelator alone might exhibit a G' of approximately 2,000 Pa, which can be increased to 80,000 Pa with the addition of the polymeric this compound derivative. researchgate.net

The research findings highlight a dual mechanism at play. At low concentrations, the polymeric additives can disrupt the gelator's self-assembly, leading to a weaker gel. Conversely, at higher concentrations, they become integral to the gel's structure, acting as potent supramolecular cross-linking agents that dramatically enhance the material's mechanical properties. researchgate.net

Table 1: Mechanical Property Enhancement of 8-Methoxy-2′,3′,5′-tri-O-acetylguanosine Hydrogels with Polymeric this compound Derivatives

| Additive | Gelator Concentration (wt%) | Storage Modulus (G') without Additive (Pa) | Storage Modulus (G') with Additive (Pa) |

| Poly(dimethylacrylamide)-based this compound derivative | 1 | ~2,000 | up to 80,000 |

Advanced Spectroscopic and Computational Analyses

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural and thermodynamic properties of nucleic acids containing 8-methoxyguanosine.

UV-Vis melting analysis is a crucial technique for determining the thermodynamic stability of nucleic acid duplexes. shimadzu.comnih.govshimadzu.eu This method involves monitoring the change in UV absorbance at 260 nm as a function of temperature. jasco-global.comthermofisher.com The melting temperature (T_m), the temperature at which 50% of the duplex has dissociated into single strands, is a key indicator of thermal stability. shimadzu.comshimadzu.eu

Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) changes can be derived from concentration-dependent T_m measurements. shimadzu.comnih.gov Studies on RNA duplexes containing this compound (mxG) have shown that this modification significantly decreases thermodynamic stability. nih.gov The presence of the methoxy (B1213986) group at the 8-position introduces steric bulk, which disrupts the standard Watson-Crick base pairing and stacking interactions. nih.gov

For instance, the incorporation of a single this compound into the center of a 9-mer oligoribonucleotide was found to decrease the stability of the RNA duplex by 1.87 kcal/mol in terms of Gibbs free energy change (ΔΔG°_37). nih.gov This destabilization is a critical factor in the design of modified oligonucleotides for various applications. nih.gov

Table 1: Thermodynamic Parameters for RNA Duplexes with and without this compound

| Duplex | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°_37 (kcal/mol) | T_m (°C) |

|---|---|---|---|---|

| Unmodified RNA | -69.5 | -193.3 | -12.1 | 51.2 |

| RNA with this compound | -62.3 | -168.1 | -10.23 | 31.2 |

Data sourced from studies on 9-mer RNA duplexes in a buffer containing 100 mM sodium chloride, 20 mM sodium cacodylate, and 0.5 mM Na2EDTA, pH 7.0. nih.gov

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of nucleic acids. nih.govnih.govharvard.edu The CD spectrum of a nucleic acid is sensitive to its helical geometry, with A-form, B-form, and Z-form DNA, as well as RNA duplexes, exhibiting characteristic spectral signatures. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed, three-dimensional structural elucidation of molecules in solution. wpmucdn.comcore.ac.ukresearchgate.netnih.govresearchgate.net For modified oligonucleotides, NMR can provide precise information on base pairing, sugar pucker conformation, and the orientation of modifications relative to the rest of the helix.

While specific high-resolution NMR structures of this compound-containing oligonucleotides are not extensively detailed in the provided context, studies on analogous compounds like 8-hydroxy-2'-deoxyguanosine (B1666359) demonstrate the power of this technique. nih.govnih.gov For such modified nucleosides, NMR data can confirm the tautomeric state of the modified base and its hydrogen bonding pattern with the opposing base. nih.govnih.gov It is expected that NMR studies of this compound would reveal a syn conformation for the modified nucleoside due to the bulky methoxy group at the C8 position, which would sterically hinder the typical anti conformation. This enforced syn conformation has significant implications for the structure and function of the nucleic acid. nih.gov

Mass spectrometry is an essential analytical technique for the verification of the molecular weight and composition of synthetic oligonucleotides. colby.eduidtdna.comshimadzu.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of nucleic acids. researchgate.netnih.govumich.edunih.gov

In the context of this compound, MALDI-TOF MS is used as a quality control step after automated chemical synthesis to confirm the successful incorporation of the modified phosphoramidite (B1245037) into the oligonucleotide chain. nih.gov This ensures that the final product has the correct mass, corresponding to its expected sequence containing the this compound modification. nih.govshimadzu.com

Computational Modeling and Simulations

Computational approaches provide a powerful complement to experimental techniques, offering atomic-level insights into the structure, dynamics, and energetics of modified nucleic acids. nih.gov

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.orgnih.gov For nucleic acids, MD simulations can reveal detailed information about conformational flexibility, solvent interactions, and the energetic consequences of chemical modifications. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like this compound, DFT calculations provide fundamental data on its electronic and structural characteristics. These calculations can predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.

Research on related 8-substituted guanine (B1146940) derivatives demonstrates the utility of DFT in this context. researchgate.netrsc.org DFT calculations are employed to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. Electron-withdrawing or donating substituents at the C8 position, such as a methoxy group, significantly alter the electron distribution across the purine (B94841) ring system. This redistribution of electron density influences the molecule's reactivity, stability, and interaction potential.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. nih.govscispace.com A smaller gap generally implies higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. mdpi.com For this compound, these calculations would elucidate the electronic effect of the methoxy group on the guanine base and the N-glycosidic bond.

Table 1: Representative Electronic Properties Calculable via DFT for this compound

| Calculated Property | Significance | Typical DFT Functional Used |

|---|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths and angles for the most stable 3D structure. | B3LYP, PBE0, ωB97x-D |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | B3LYP, PBE0, ωB97x-D |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | B3LYP, PBE0, ωB97x-D |

| HOMO-LUMO Gap (Eg) | Indicates chemical reactivity and kinetic stability. nih.gov | B3LYP, PBE0, ωB97x-D |

| Molecular Electrostatic Potential (MESP) | Maps charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov | B3LYP, PBE0, ωB97x-D |

| NBO Charges | Quantifies the electron density on each atom, revealing the electronic effects of substituents. mdpi.com | B3LYP, PBE0, ωB97x-D |

Theoretical Calculations on Tautomerism and Conformational Preferences

Guanosine (B1672433) and its derivatives can exist in different tautomeric forms and conformations, which are crucial for their biological function and recognition. Theoretical calculations are essential for determining the relative stabilities of these various forms.

Tautomerism: For 8-substituted guanosines, several tautomeric forms are possible. However, computational studies on analogous compounds like 8-oxoguanine have shown that the 6,8-diketo tautomer is the most stable form in aqueous solution. researchgate.net It is expected that this compound would similarly favor the keto form at the C6 position. Quantum chemical calculations can quantify the energy differences between various keto-enol and amino-imino tautomers, predicting their equilibrium populations under different conditions. nih.gov

Conformational Preferences: The orientation of the guanine base relative to the ribose sugar around the N-glycosidic bond is a critical conformational feature. This orientation is described by the dihedral angle χ (O4'–C1'–N9–C4) and results in two major conformations: anti and syn. In canonical guanosine, the anti conformation is generally preferred. However, the presence of a bulky substituent at the C8 position, such as a methoxy group, creates steric hindrance with the sugar backbone. researchgate.net This steric repulsion strongly disfavors the anti conformation and promotes the syn conformation. Theoretical calculations on related compounds like 8-nitro-2'-O-methylguanosine have confirmed this preference for the syn form. researchgate.net

Table 2: Conformational Preferences of Guanosine Derivatives

| Compound | Dominant Conformation | Reason | Supporting Evidence |

|---|---|---|---|

| Guanosine | anti | Lower steric hindrance. | Experimental and Theoretical Data |

| This compound | syn | Steric repulsion between the C8-methoxy group and the ribose ring. | Theoretical calculations on 8-substituted analogs. researchgate.netresearchgate.net |

| 8-Oxoguanosine | syn | Steric repulsion between the C8-oxo group and the ribose ring. researchgate.net | Theoretical and Experimental Data. researchgate.net |

Modeling of Interactions with Biological Macromolecules (e.g., Proteins, Ion Channels)

Understanding how this compound interacts with biological targets is key to elucidating its potential functions. Computational modeling provides a molecular-level view of these interactions.

Interactions with Proteins: The specificity of protein-DNA/RNA interactions is often modeled using techniques like molecular docking and molecular dynamics (MD) simulations. nih.govmdpi.com For this compound, its enforced syn conformation and the presence of the methoxy group are defining features for protein recognition. For instance, in the context of an mRNA cap, cap-binding proteins like eIF4E must accommodate this structure. semanticscholar.org Modeling studies can predict the binding affinity and orientation of this compound within a protein's binding pocket. These simulations can reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex, explaining how the modification might enhance or disrupt protein binding compared to unmodified guanosine. nih.gov

Interactions with Ion Channels: Ion channels are transmembrane proteins that are crucial for cellular signaling. nih.govjhu.edu Small molecules can act as blockers or modulators of these channels. Computational methods are invaluable for studying these interactions, as channel structures are complex and dynamic. nih.govcellphysiolbiochem.com MD simulations can be used to model the process of this compound entering an ion channel pore, identifying potential binding sites and estimating the free energy of binding. nih.gov Such models can clarify whether the molecule acts as a pore blocker or an allosteric modulator and how its chemical properties contribute to its interaction with the channel's amino acid residues.

N-Glycoside Bond Stability Assessment Methodologies

The stability of the N-glycosidic bond (C1'–N9) is a fundamental property of nucleosides, as its cleavage leads to the formation of an abasic site and the release of the nucleobase. This stability is often assessed under acidic conditions, which catalyze hydrolysis.

The stability of the N-glycosidic bond of this compound has been experimentally determined and compared to that of unmodified guanosine. nih.gov A common methodology involves incubating the nucleoside in an acidic solution (e.g., 1M HCl) at an elevated temperature (e.g., 85°C) and monitoring the reaction over time. nih.gov Aliquots are taken at various time points, the reaction is quenched, and the relative amounts of the remaining nucleoside and the released base are quantified using High-Performance Liquid Chromatography (HPLC). nih.gov

From this kinetic data, the rate of hydrolysis and the half-life (t1/2) of the glycosidic bond can be calculated. Studies on this compound and 8-Benzyloxyguanosine have shown that the introduction of an 8-alkoxy substituent significantly increases the lability of the N-glycosidic bond compared to guanosine. nih.gov The half-life for the hydrolysis of this compound under specific acidic conditions was found to be approximately 0.4 hours, demonstrating its susceptibility to depurination. nih.gov

Computational studies on related analogs suggest that the mechanism of acid-catalyzed hydrolysis involves the protonation of the purine base, typically at the N7 position, which facilitates the departure of the base. nih.govresearchgate.net The electronic properties of the substituent at the C8-position influence the ease of this protonation and, consequently, the stability of the glycosidic bond. nih.gov

Table 3: Comparative N-Glycosidic Bond Stability under Acidic Conditions